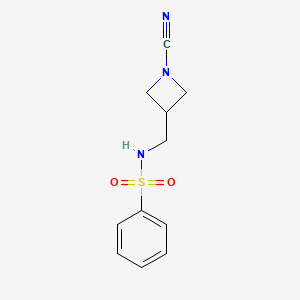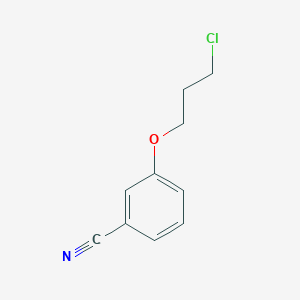
3-(3-Chloropropoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropropoxy)benzonitrile is an organic compound with the molecular formula C10H10ClNO. It is characterized by the presence of a benzonitrile group attached to a 3-chloropropyl ether chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropoxy)benzonitrile typically involves the reaction of 3-chloropropanol with benzonitrile in the presence of a base. The reaction proceeds through the formation of an ether linkage between the 3-chloropropyl group and the benzonitrile moiety. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropropoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products Formed
Nucleophilic substitution: Formation of new ethers, amines, or thioethers.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
3-(3-Chloropropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzonitrile: Similar structure but lacks the 3-chloropropyl ether chain.
Benzonitrile: Lacks the chloropropyl group entirely.
3-(Chloromethyl)benzonitrile: Contains a chloromethyl group instead of a chloropropyl group.
Uniqueness
3-(3-Chloropropoxy)benzonitrile is unique due to the presence of both a nitrile group and a 3-chloropropyl ether chain.
Propriétés
Formule moléculaire |
C10H10ClNO |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
3-(3-chloropropoxy)benzonitrile |
InChI |
InChI=1S/C10H10ClNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 |
Clé InChI |
GIXDBNKGYVVAHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCl)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
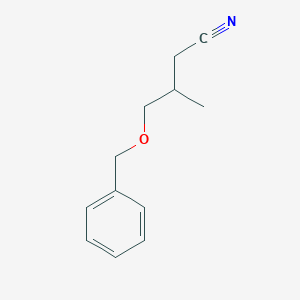
![tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B8592422.png)
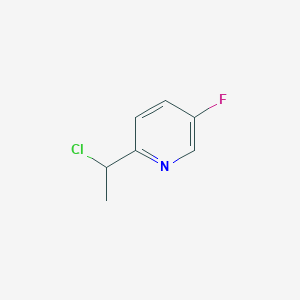
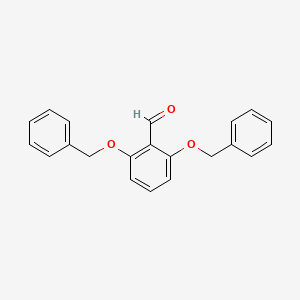
![8-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8592471.png)
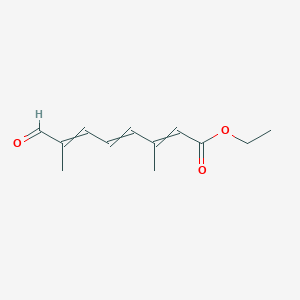
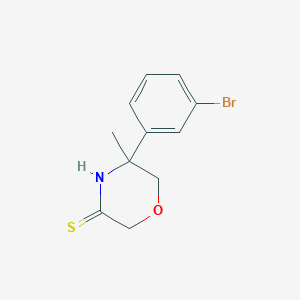
![6-bromo-2-(ethylsulfanyl)-1H-benzo[d]imidazole](/img/structure/B8592484.png)
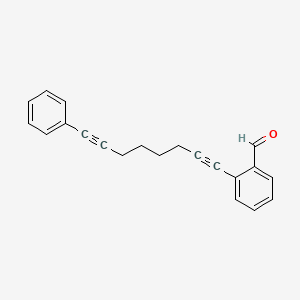
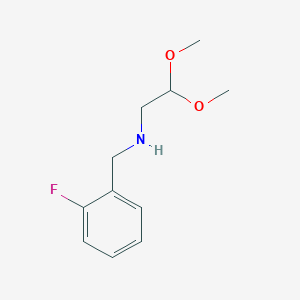
![7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B8592505.png)
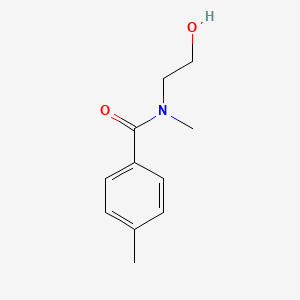
![2-Phenylfuro[2,3-c]pyridin-7-amine](/img/structure/B8592510.png)
